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Compound of Interest

Compound Name: Teriflunomide

Cat. No.: B1194450 Get Quote

Introduction

Teriflunomide, the active metabolite of leflunomide, is an oral immunomodulatory agent used

in the treatment of relapsing-remitting multiple sclerosis (MS). Its primary mechanism of action

is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate

dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway.[1]

[2] This pathway is essential for the proliferation of rapidly dividing cells, such as activated T

and B lymphocytes.[1] By inhibiting DHODH, teriflunomide exerts a cytostatic effect, arresting

the cell cycle in the S phase without inducing widespread cell death.[1][3] In vitro studies have

been crucial in elucidating this mechanism and exploring other potential effects of the drug.

Mechanism of Action

Teriflunomide's effects in vitro can be categorized into two main types:

DHODH-Dependent Effects: The primary effects of teriflunomide are linked to its inhibition

of DHODH. This leads to the depletion of the pyrimidine pool necessary for DNA and RNA

synthesis in activated lymphocytes. A key characteristic of this mechanism is its reversibility

by the addition of exogenous uridine, which can be utilized by cells through the alternative

"salvage pathway" for pyrimidine synthesis, thus bypassing the DHODH-inhibited step.[1][3]

This selective action spares resting or slowly dividing cells that rely on the salvage pathway.

[3]
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DHODH-Independent Effects: Several in vitro studies have revealed effects of teriflunomide
that are not reversed by uridine supplementation, suggesting mechanisms independent of

DHODH inhibition.[1] These include the decreased release of pro-inflammatory cytokines

such as IL-6, IL-8, and monocyte chemotactic protein-1 (MCP-1) from activated monocytes.

[1][4] At higher concentrations, teriflunomide may also inhibit other enzymes like protein

tyrosine kinases and cyclooxygenase-2 (COX-2).[3][5]

Quantitative Data Summary
The following tables summarize the dose-response data for teriflunomide from various in vitro

studies.

Table 1: DHODH Enzyme Inhibition

Target Source IC50 Value Reference(s)

Human DHODH Recombinant ~1 µM [5][6]

Human DHODH Recombinant 307 nM [5][7]

Human DHODH Recombinant 130 nM [8]

Table 2: Effects on Lymphocyte Proliferation
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Cell Type Stimulus Effect
Concentration(
s)

Reference(s)

Human PBMCs
Spontaneous

(HAM/TSP)
38.3% inhibition 25 µM [9]

Human PBMCs
Spontaneous

(HAM/TSP)
65.8% inhibition 50 µM [9]

Human PBMCs
Spontaneous

(HAM/TSP)
90.7% inhibition 100 µM [9]

Human CD8+ T

cells

Spontaneous

(HAM/TSP)
54.3% inhibition 25 µM [9]

Human CD8+ T

cells

Spontaneous

(HAM/TSP)
84.9% inhibition 100 µM [9]

Human CD4+ T

cells

Spontaneous

(HAM/TSP)
46.1% inhibition 25 µM [9]

Human CD4+ T

cells

Spontaneous

(HAM/TSP)
73.2% inhibition 100 µM [9]

Human T and B

cells

Anti-CD3 (T

cells), CpG (B

cells)

Dose-dependent

inhibition
Not specified [1]

Table 3: Effects on Other Cell Types and Systems
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Cell Type / System Effect Concentration(s) Reference(s)

Primary Rat Microglia
~30% reduction in

proliferation
5 µM [10][11]

Primary Rat Microglia
No significant effect

on proliferation
0.25 - 1 µM [10][11]

Primary Rat Microglia
Slight increase in IL-

10 mRNA
5 µM [10][11]

Triple Negative Breast

Cancer Cells (MDA-

MB-468)

IC50 for proliferation

(96h)
31.36 µM [12]

Triple Negative Breast

Cancer Cells (BT549)

IC50 for proliferation

(96h)
31.83 µM [12]

Triple Negative Breast

Cancer Cells (MDA-

MB-231)

IC50 for proliferation

(96h)
59.72 µM [12]

Antiviral (SARS-CoV-

2)
IC50 26.06 ± 4.32 µM [7]

Antiviral (Influenza A) IC50 35.02 ± 3.33 µM [7]
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Caption: Teriflunomide inhibits DHODH, blocking de novo pyrimidine synthesis.
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Caption: Workflow for in vitro dose-response analysis of teriflunomide.
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Experimental Protocols
Protocol 1: T-Lymphocyte Proliferation Assay using
CFSE
Objective: To quantify the dose-dependent inhibitory effect of teriflunomide on T-cell

proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin/Streptomycin

CFSE dye (e.g., 5 mM stock in DMSO)

T-cell stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies)

Teriflunomide (stock solution in DMSO, e.g., 100 mM)

Uridine (for rescue experiments)

96-well round-bottom culture plates

FACS buffer (PBS + 2% FBS)

Flow cytometer

Methodology:

Cell Preparation and Staining:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS.

Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1194450?utm_src=pdf-body
https://www.benchchem.com/product/b1194450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 10 minutes at 37°C, protected from light.

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

Incubate on ice for 5 minutes.

Wash cells three times with complete RPMI medium to remove excess CFSE.

Resuspend cells at 1x10^6 cells/mL in complete RPMI medium.

Plate Setup and Treatment:

Prepare serial dilutions of teriflunomide in complete RPMI medium (e.g., final

concentrations ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO).

For rescue experiments, prepare parallel conditions with teriflunomide plus a final

concentration of 100 µM uridine.

Plate 100 µL of CFSE-labeled cells (1x10^5 cells) per well in a 96-well plate.

Add 50 µL of the appropriate teriflunomide dilution or control solution to each well.

Add 50 µL of T-cell stimulus (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all

wells except for the unstimulated control.

Final volume in each well should be 200 µL.

Incubation:

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

Flow Cytometry Analysis:

Harvest cells from each well into FACS tubes.

Wash cells with FACS buffer.

Analyze cells on a flow cytometer. Gate on the lymphocyte population based on forward

and side scatter.
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Measure the CFSE fluorescence (e.g., in the FITC channel). Each cell division results in a

halving of the CFSE signal, creating distinct peaks.

Calculate the percentage of divided cells and the proliferation index for each condition.

Protocol 2: Cytokine Release Assay from Activated
Monocytes
Objective: To measure the effect of teriflunomide on the production of pro-inflammatory

cytokines by monocytes within a PBMC culture.

Materials:

Human PBMCs

Complete RPMI-1640 medium

Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock)

Teriflunomide (stock solution in DMSO)

96-well flat-bottom culture plates

ELISA or multiplex immunoassay kit for target cytokines (e.g., IL-6, IL-8, MCP-1)

Methodology:

Cell Plating:

Isolate PBMCs as described previously.

Resuspend cells at 2x10^6 cells/mL in complete RPMI medium.

Plate 100 µL of the cell suspension (2x10^5 cells) per well in a 96-well plate.

Treatment and Stimulation:

Prepare serial dilutions of teriflunomide.
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Add 50 µL of teriflunomide dilutions or vehicle control to the appropriate wells.

Pre-incubate the cells with teriflunomide for 1-2 hours at 37°C.

Prepare LPS stimulus to a working concentration of 400 ng/mL (for a final concentration of

100 ng/mL).

Add 50 µL of LPS stimulus to all wells except for the unstimulated control. Add 50 µL of

medium to the unstimulated wells.

Final volume should be 200 µL.

Incubation:

Incubate the plate for 18-24 hours at 37°C and 5% CO2.

Supernatant Collection and Analysis:

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell

pellet.

Store supernatants at -80°C or analyze immediately.

Quantify the concentration of IL-6, IL-8, and MCP-1 in the supernatants using a validated

ELISA or multiplex immunoassay, following the manufacturer's instructions.

Generate dose-response curves by plotting cytokine concentration against teriflunomide
concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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